molecular formula C17H23N3O2S2 B2407280 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1798529-96-0

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2407280
CAS No.: 1798529-96-0
M. Wt: 365.51
InChI Key: FOEYCBIOXZGYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H23N3O2S2 and its molecular weight is 365.51. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Exposure :Research has highlighted the presence of perfluorinated sulfonamides, a category related to sulfonamides, in environmental samples and their potential for human exposure. Studies have found that these compounds, used in consumer products for surface protection, are prevalent in indoor air, outdoor air, and house dust, pointing to widespread exposure among the general population (Shoeib et al., 2005; Yang et al., 2016). This underscores the environmental and health implications of such chemicals, suggesting an area of investigation for related sulfonamide compounds.

Pharmacogenetics and Drug Hypersensitivity :The study of genetic variations in drug metabolism enzymes has provided insights into individual differences in responses to sulfonamide drugs. For instance, polymorphisms in genes encoding enzymes like NAT2, CYB5A, and CYB5R3 have been evaluated for their association with sulfonamide drug hypersensitivity, although no significant associations were found (Sacco et al., 2012). This research area highlights the complexity of drug reactions and the potential for personalized medicine approaches in managing drug therapies.

Antimicrobial Applications :Historically, sulfonamides were among the first antimicrobial agents used to combat infectious diseases. Despite being overshadowed by newer antibiotics, there's renewed interest in their application, especially in treating resistant infections. A study revisiting the antimicrobial efficacy of sulfonamides like trimethoprim-sulfamethoxazole (TMP-SMX) against Mycobacterium tuberculosis suggested that these drugs might still hold value in treating tuberculosis, including drug-resistant strains (Forgacs et al., 2009). This highlights the potential for sulfonamide compounds to contribute to addressing antimicrobial resistance.

Endothelial Function and Cardiovascular Disease :Sulfonamide compounds have also been investigated for their effects on endothelial function and cardiovascular disease. For example, the inhibition of cytochrome P450 2C9 by sulfaphenazole, a sulfonamide, has been shown to improve endothelium-dependent vasodilatation in patients with coronary artery disease, suggesting a mechanism by which sulfonamide compounds could influence cardiovascular health (Fichtlscherer et al., 2004).

Properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-19-16(13-8-9-13)11-14(18-19)12-20(15-5-2-3-6-15)24(21,22)17-7-4-10-23-17/h4,7,10-11,13,15H,2-3,5-6,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEYCBIOXZGYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CC=CS3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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